4-Amino-3-phenylbutyric acid hydrobromide
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Overview
Description
Preparation Methods
4-Amino-3-phenylbutyric acid hydrobromide can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-4-phenylbutyric acid with hydrobromic acid under suitable conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
4-Amino-3-phenylbutyric acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the amino or phenyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-phenylbutyric acid hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Medicine: It is used to treat anxiety, insomnia, and other neurological conditions.
Industry: It is used in the production of dietary supplements and nootropic products.
Mechanism of Action
The mechanism of action of 4-Amino-3-phenylbutyric acid hydrobromide involves its interaction with GABA(B) receptors in the brain. It acts as a GABA-mimetic, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects . Additionally, at low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects .
Comparison with Similar Compounds
4-Amino-3-phenylbutyric acid hydrobromide is closely related to several other GABA analogues, including:
Baclofen: β-(4-chlorophenyl)-GABA
4-Fluorophenibut: β-(4-fluorophenyl)-GABA
Tolibut: β-(4-methylphenyl)-GABA
Pregabalin: (S)-β-isobutyl-GABA
Gabapentin: 1-(aminomethyl)cyclohexane acetic acid
GABOB: β-hydroxy-GABA
What sets this compound apart is its unique combination of anxiolytic and nootropic effects, making it a versatile compound in both clinical and research settings .
Properties
CAS No. |
103095-38-1 |
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Molecular Formula |
C10H14BrNO2 |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
4-amino-3-phenylbutanoic acid;hydrobromide |
InChI |
InChI=1S/C10H13NO2.BrH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H |
InChI Key |
VXLLPVJWQLZPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN.Br |
Origin of Product |
United States |
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